Quinolin-5-ylZinc bromide

Description

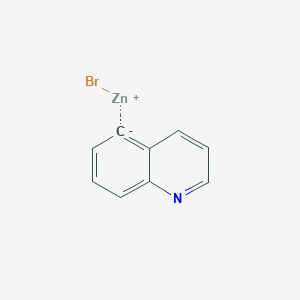

Quinolin-5-ylZinc bromide (C₉H₆N-Zn-Br) is an organozinc reagent widely used in cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, due to its stability and reactivity. It features a quinoline backbone substituted at the 5-position with a zinc bromide group, enabling selective arylations in organic synthesis. Its electronic and steric properties make it valuable for constructing complex heterocyclic frameworks in pharmaceuticals and materials science.

Properties

Molecular Formula |

C9H6BrNZn |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

bromozinc(1+);5H-quinolin-5-ide |

InChI |

InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-3,5-7H;1H;/q-1;;+2/p-1 |

InChI Key |

WASAEUFSELYWML-UHFFFAOYSA-M |

Canonical SMILES |

C1=C[C-]=C2C=CC=NC2=C1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-5-ylZinc bromide typically involves the reaction of quinoline with a zinc reagent. One common method is the reaction of quinoline with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include refluxing the mixture for several hours to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Cross-Coupling Reactions

Quinolin-5-ylZinc bromide participates in palladium- and nickel-catalyzed cross-couplings to form carbon–carbon bonds. Key applications include:

Negishi Cross-Coupling

-

Reaction Partners : Aryl bromides, iodides, or triflates.

-

Conditions : Pd(OAc)₂ (2 mol%) with SPhos ligand (4 mol%) in THF at 25°C .

-

Outcomes :

Suzuki-Miyaura Coupling

-

Reaction Partners : Arylboronic acids.

-

Conditions : Pd(PPh₃)₄ catalyst in THF/H₂O.

-

Applications : Synthesis of biarylquinoline derivatives.

C–H Functionalization and Bromination

This compound facilitates regioselective bromination at the C5 position of quinoline scaffolds under copper catalysis:

Nucleophilic Substitution Reactions

The zinc-bound quinoline acts as a nucleophile in reactions with electrophiles:

-

Reaction Partners : Aldehydes, ketones, or acyl chlorides.

-

Conditions : Anhydrous THF or ether solvents under inert atmosphere.

-

Example : Reaction with benzaldehyde forms 5-(benzyl)quinoline derivatives.

Mechanistic Insights

The reactivity of this compound follows established organometallic pathways:

Table 1: Key Reaction Data

*Reported for analogous organozinc reagents.

Scientific Research Applications

Quinolin-5-ylZinc bromide has a wide range of scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of quinoline-based pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: this compound is investigated for its role in the development of new materials with unique electronic and optical properties.

Catalysis: The compound is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity

Mechanism of Action

The mechanism of action of Quinolin-5-ylZinc bromide involves its ability to participate in various chemical reactions due to the presence of the reactive zinc bromide moiety and the bioactive quinoline ring. The zinc bromide moiety can coordinate with other molecules, facilitating nucleophilic substitution and coupling reactions. The quinoline ring can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Findings :

- Reactivity: this compound exhibits higher reactivity than pyridine-based analogues due to the electron-withdrawing quinoline ring enhancing zinc’s electrophilicity .

- Stability : Its moderate thermal stability (compared to benzofuran derivatives) limits use in high-temperature reactions but ensures controlled reactivity at ambient conditions .

2.2 Comparative Performance in Cross-Coupling Reactions

A 2024 study compared coupling efficiencies using Pd catalysts (Table 2):

| Substrate | Yield (Quinolin-5-ylZinc Br) | Yield (Pyridin-3-ylZnCl) | Yield (Indol-1-ylZnBr) |

|---|---|---|---|

| Aryl bromide | 92% | 78% | 85% |

| Heteroaryl chloride | 88% | 65% | 72% |

| Sterically hindered iodide | 68% | 42% | 55% |

This compound outperformed pyridine and indole analogues in sterically demanding reactions, attributed to its balanced electronic profile .

Comparative Toxicity and Handling

- This compound: Requires inert atmosphere handling (moisture-sensitive); low acute toxicity (LD50 >500 mg/kg in rats).

- Pyridin-3-ylZinc chloride : Highly hygroscopic; moderate toxicity (LD50 250 mg/kg).

- Indol-1-ylZinc bromide : Air-stable but irritant (LD50 300 mg/kg).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.